Bienvenue dans la boutique en ligne BenchChem!

CP-601932

nAChR Receptor Binding Selectivity Profile

CP-601932 is a Pfizer-discontinued, brain-penetrant dual α3β4/α4β2 nAChR partial agonist (Ki=21 nM each) for addiction neuroscience. In rat models, it selectively reduces ethanol self-administration without affecting sucrose reward, with sustained brain exposure supporting once-daily dosing. Its unique equipotent dual-affinity profile enables direct subtype comparison with α3β4-selective PF-4575180 and α4β2-preferring varenicline. Ideal for AUD and nicotine co-dependence studies.

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
Cat. No. B8201757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-601932
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
InChIInChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1
InChIKeyRNOBTWYQAWEZHH-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-601932: A CNS-Penetrant, Dual-Affinity α3β4/α4β2 nAChR Partial Agonist for Alcohol Use Disorder Research


CP-601932 is a small-molecule, brain-penetrant partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs) [1]. It exhibits high binding affinity for both the α3β4 and α4β2 nAChR subtypes (Ki = 21 nM for each), with an order of magnitude lower affinity for α6 and α7 subtypes . The compound is characterized as the (1S,5R)-enantiomer of CP-601927 and has a molecular formula of C12H12F3N . CP-601932 was originally developed by Pfizer and advanced to Phase 2 clinical trials before being discontinued [2].

Why CP-601932 Cannot Be Substituted with Other nAChR Ligands in Alcohol Use Disorder Models


In-class nAChR ligands cannot be freely interchanged due to profound subtype-specific differences in binding affinity, functional potency, and intrinsic efficacy that dictate divergent pharmacological outcomes. For example, the α3β4-selective tool PF-4575180 displays a binding affinity (Ki = 4.2 nM) roughly 5-fold higher than CP-601932, yet CP-601932 uniquely maintains equipotent high affinity for both α3β4 and α4β2 subtypes [1]. Conversely, the smoking cessation agent varenicline exhibits a markedly different selectivity profile, with sub-nanomolar affinity for α4β2 (Ki = 0.3 nM) and moderate affinity for α3β4 (Ki = 74.7 nM) [1]. These molecular-level differences translate into distinct in vivo pharmacodynamics, where CP-601932 selectively reduces ethanol self-administration without affecting natural reward consumption, a key differentiating property not uniformly shared by all nAChR modulators [2].

CP-601932 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against PF-4575180 and Varenicline


Dual α3β4/α4β2 Binding Affinity of CP-601932 Versus α3β4-Preferring PF-4575180

CP-601932 exhibits equipotent high-affinity binding to both human α3β4 and α4β2 nAChRs (Ki = 21 nM for both subtypes), whereas the closely related analog PF-4575180 shows strong preference for α3β4 (Ki = 4.2 nM) with negligible affinity for α4β2 (Ki > 1195 nM) [1]. Varenicline, a clinically approved smoking cessation aid, demonstrates the inverse selectivity profile: sub-nanomolar affinity for α4β2 (Ki = 0.3 nM) and lower affinity for α3β4 (Ki = 74.7 nM) [1].

nAChR Receptor Binding Selectivity Profile α3β4 α4β2

α3β4 Functional Potency and Intrinsic Efficacy of CP-601932 Relative to PF-4575180

At human α3β4 nAChRs, CP-601932 functions as a low-efficacy partial agonist (EC50 = 2.92 μM, efficacy = 30.2% of ACh), whereas PF-4575180 is approximately 12-fold more potent (EC50 = 0.24 μM) and displays higher intrinsic efficacy (52.4% of ACh) [1]. Varenicline demonstrates intermediate α3β4 potency (EC50 = 1.84 μM) but near-full agonism (efficacy = 93.5% of ACh), a profile associated with smoking cessation rather than alcohol consumption reduction [1].

nAChR Functional Potency Intrinsic Efficacy Partial Agonism α3β4

Selective Reduction of Ethanol Versus Natural Reward Consumption in Rats

In adult male Sprague-Dawley rats, CP-601932 (10 mg/kg, s.c.) significantly reduced active lever presses for 10% ethanol in an operant self-administration paradigm but did not affect lever presses for 5% sucrose, demonstrating selective reduction of drug reward over natural reward [1]. This selective effect was also observed with PF-4575180, indicating that this property is shared among α3β4 partial agonists, though the brain exposure required differs between the two compounds [2].

In Vivo Alcohol Use Disorder Ethanol Self-Administration Behavioral Pharmacology Selectivity

Brain Pharmacokinetics and CNS Exposure of CP-601932 in Rats

CP-601932 readily penetrates the CNS in rats, achieving maximal unbound brain concentrations (Cb,u) of 340 nM after 5 mg/kg s.c. and 710 nM after 10 mg/kg s.c. at 30 minutes post-dose [1]. Brain concentrations decline very slowly, with sustained exposure of 530 nM at 5 hours and 85 nM at 24 hours following the 10 mg/kg dose [1]. The functional potency of CP-601932 at α3β4 nAChRs (EC50 = 2.92 μM, ~3000 nM) correlates with these unbound brain concentrations, supporting target engagement at behaviorally active doses [2].

Pharmacokinetics Brain Penetration CNS Exposure Unbound Brain Concentration In Vivo

Clinical Development Status and Human Safety Data for CP-601932

CP-601932 has been evaluated in human subjects and demonstrated a favorable safety and tolerability profile, advancing to Phase 2 clinical development for alcohol use disorder before program discontinuation [1]. This human safety data distinguishes CP-601932 from purely preclinical tool compounds lacking any clinical exposure information [2]. In contrast, PF-4575180 has not been reported to have undergone human clinical evaluation, and varenicline, while clinically approved for smoking cessation, carries a boxed warning for neuropsychiatric adverse events that may confound its use in AUD populations [3].

Clinical Safety Phase 2 Human Tolerability Alcohol Use Disorder Translational

CP-601932: Recommended Research Applications Based on Quantified Differentiation


Alcohol Use Disorder (AUD) Preclinical Efficacy Studies

CP-601932 is the optimal α3β4 nAChR partial agonist for preclinical AUD research requiring a compound with documented human safety data and a balanced dual-affinity profile for α3β4/α4β2 subtypes. In rat operant self-administration models, CP-601932 selectively reduces ethanol consumption without affecting sucrose reward at behaviorally active doses [1]. The compound's sustained brain exposure (Cb,u = 530 nM at 5 h post-10 mg/kg) supports once-daily dosing regimens for chronic ethanol intake studies [2].

Nicotinic Receptor Subtype Selectivity Profiling and Pharmacological Dissection

Researchers investigating the differential roles of α3β4 versus α4β2 nAChRs in addiction neuroscience should select CP-601932 as a reference compound due to its unique equipotent high-affinity binding to both subtypes (Ki = 21 nM for each) [1]. This profile enables direct comparison with subtype-selective tools such as the α3β4-preferring PF-4575180 (Ki = 4.2 nM for α3β4; >1195 nM for α4β2) and the α4β2-preferring varenicline (Ki = 0.3 nM for α4β2) to deconvolve subtype-specific contributions to behavioral pharmacology endpoints [1].

Translational PK/PD Modeling for CNS-Penetrant nAChR Ligands

CP-601932 serves as a benchmark for PK/PD correlation studies linking brain exposure to functional nAChR engagement. The compound's unbound brain concentrations in rats (340-710 nM at 30 min) correlate with its α3β4 functional potency (EC50 = 2.92 μM), establishing a quantitative framework for predicting behaviorally active exposures [1]. This PK/PD relationship is more thoroughly characterized for CP-601932 than for PF-4575180, making it the preferred tool for CNS exposure-response modeling [2].

Co-morbid Nicotine and Alcohol Dependence Research

Given that 60-80% of heavy drinkers also smoke tobacco, CP-601932 is uniquely positioned for studies investigating shared neurobiological mechanisms of alcohol and nicotine co-dependence [1]. The compound's dual α3β4/α4β2 affinity engages both receptor populations implicated in cross-sensitization between ethanol and nicotine, and its documented human safety profile supports translational relevance [2]. In contrast, the α3β4-selective PF-4575180 lacks the α4β2 component critical for nicotine-related pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-601932

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.